N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide
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Overview
Description
N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C14H22N2O5S It is characterized by the presence of a nitro group, a hydroxyl group, and a sulfonamide group attached to a benzene ring, along with two butyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide typically involves the nitration of 4-hydroxybenzenesulfonamide followed by the alkylation of the resulting nitro compound with butyl halides. The reaction conditions often require the use of strong acids, such as sulfuric acid, for the nitration step, and bases, such as sodium hydroxide, for the alkylation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Products may include 4-oxo-3-nitrobenzenesulfonamide.
Reduction: Products may include N,N-dibutyl-4-amino-3-hydroxybenzenesulfonamide.
Substitution: Products depend on the nucleophile used, resulting in various substituted sulfonamides.
Scientific Research Applications
N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with target proteins, affecting their activity. The butyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
- N,N-dibutyl-4-nitrobenzenesulfonamide
- N,N-dibutyl-4-hydroxybenzenesulfonamide
- N,N-dibutyl-3-nitrobenzenesulfonamide
Uniqueness
N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is unique due to the presence of both a hydroxyl and a nitro group on the benzene ring, which allows for a diverse range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in enzyme inhibition and interactions with various molecular targets. This article explores its synthesis, mechanisms of action, biological effects, and applications in scientific research.
This compound is synthesized through a multi-step process involving the nitration of 4-hydroxybenzenesulfonamide followed by alkylation with butyl halides. The reaction conditions typically require strong acids such as sulfuric acid for the nitration step and bases like sodium hydroxide for the alkylation step.
Chemical Structure:
- Molecular Formula: C14H22N2O5S
- Molecular Weight: 306.41 g/mol
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins:
- Enzyme Inhibition: The compound acts as a competitive antagonist to carbonic anhydrases, which are crucial for maintaining pH balance and ion transport in cells. By binding to the active site of these enzymes, it inhibits their activity, affecting various physiological processes.
- Protein Interactions: The nitro group can participate in redox reactions, while the sulfonamide group forms hydrogen bonds with target proteins. This interaction may alter the activity of enzymes involved in metabolic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties by inhibiting bacterial growth through its action on carbonic anhydrases, which are integral to folic acid synthesis in bacteria.
Case Studies
- Inhibition Studies: In vitro studies have shown that this compound effectively inhibits carbonic anhydrase activity at low concentrations, demonstrating its potential as a therapeutic agent against bacterial infections.
- Pharmacokinetics: Studies on animal models reveal that the compound has favorable pharmacokinetic properties, including good absorption and distribution within tissues, which enhances its efficacy in biological systems.
Research Applications
This compound has several applications in scientific research:
- Organic Synthesis: It serves as a reagent in organic chemistry for synthesizing more complex molecules.
- Biological Research: The compound is utilized in studies involving enzyme inhibition and protein interactions, providing insights into metabolic pathways and disease mechanisms .
- Therapeutic Development: Ongoing research aims to explore its potential therapeutic applications, particularly in targeting specific enzymes involved in disease processes.
Summary of Findings
Property | Description |
---|---|
Molecular Formula | C14H22N2O5S |
Molecular Weight | 306.41 g/mol |
Main Biological Activity | Inhibition of carbonic anhydrase |
Research Applications | Antimicrobial studies, enzyme inhibition research |
Case Study Results | Effective at low concentrations; favorable pharmacokinetics |
Properties
IUPAC Name |
N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-3-5-9-15(10-6-4-2)22(20,21)12-7-8-14(17)13(11-12)16(18)19/h7-8,11,17H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCNQFUEFQMIBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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